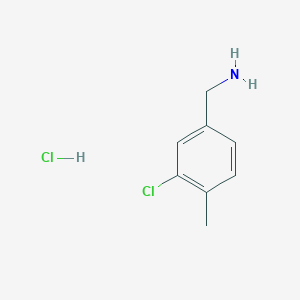4-Aminomethyl-2-chlorotoluene hydrochloride
CAS No.:
Cat. No.: VC13688156
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11Cl2N |
|---|---|
| Molecular Weight | 192.08 g/mol |
| IUPAC Name | (3-chloro-4-methylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | DQJUAUGPNCLTNF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN)Cl.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)CN)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
2-Amino-4-chlorotoluene hydrochloride, systematically named 5-chloro-2-methylanilinium chloride, is an organic salt derived from the parent amine 5-chloro-2-methylaniline. Its molecular formula is C₇H₉Cl₂N, with a molecular weight of 178.06 g/mol . The compound crystallizes as a grey-white powder that darkens upon prolonged storage, with a melting point of 265–267°C .
Structural Features
The molecule consists of a toluene backbone substituted with an amino group (-NH₂) at the 2-position and a chlorine atom at the 4-position. Protonation of the amine group forms the hydrochloride salt, enhancing its solubility in polar solvents. The structure is confirmed via infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), with characteristic peaks for the aromatic ring (C=C stretching at ~1600 cm⁻¹) and NH₃⁺ vibrations (2500–3000 cm⁻¹) .
Solubility and Stability
The compound is freely soluble in ethanol, ether, and hot water but exhibits limited stability in aqueous solutions due to hydrolysis under acidic or basic conditions. Storage recommendations emphasize inert atmospheres and room temperature to prevent decomposition .
Synthesis and Manufacturing Processes
Industrial Synthesis Pathway
The production of 2-amino-4-chlorotoluene hydrochloride involves a multi-step sequence starting from p-toluidine (4-methylaniline) :
-
Nitration: p-Toluidine is nitrated to introduce a nitro group at the 3-position.
-
Diazotization: The nitro derivative undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl).
-
Chlorination: The diazonium salt is treated with cuprous chloride (CuCl) to replace the diazo group with chlorine via the Sandmeyer reaction.
-
Reduction: The nitro group is reduced to an amine using iron (Fe) and hydrochloric acid.
-
Salt Formation: The free amine is protonated with HCl to yield the hydrochloride salt.
This route achieves a typical purity of 95–98%, with byproducts including unreacted starting materials and chlorinated isomers .
Optimization Strategies
Recent advances focus on:
-
Catalyst Efficiency: Substituting CuCl with palladium catalysts to improve chlorination yields .
-
Waste Reduction: Closed-loop systems to recover HCl and minimize effluent discharge .
Industrial and Pharmaceutical Applications
Dye and Pigment Manufacturing
As C.I. Azoic Diazo Component 32 (C.I. 37090), this compound is a key intermediate in synthesizing azo dyes for cotton, silk, and nylon . Its diazo derivatives produce bright red and orange hues with excellent lightfastness.
Pharmaceutical Intermediates
The amine group enables its use in synthesizing:
-
Antimicrobial Agents: Derivatives with quaternary ammonium moieties.
-
Anticancer Compounds: As a building block for kinase inhibitors .
Agrochemicals
Chlorinated toluidines are precursors to herbicides and fungicides, leveraging the chlorine atom’s electron-withdrawing effects to enhance bioactivity .
Market Dynamics and Economic Outlook
Global Market Trends
The 2-amino-4-chlorotoluene hydrochloride market is projected to grow at a 6% CAGR (2025–2033), driven by pharmaceutical demand in Asia-Pacific and North America . Key metrics include:
| Parameter | 2025 Estimate | 2033 Projection |
|---|---|---|
| Market Size (USD) | $50 million | $85 million |
| Pharmaceutical Share | 45% | 55% |
| Purity Demand (98%) | 30% | 40% |
Competitive Landscape
Major producers include A2B Chem, Angene, and BOC Sciences, which prioritize green chemistry initiatives to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume